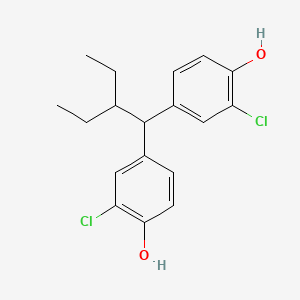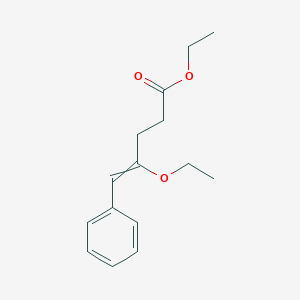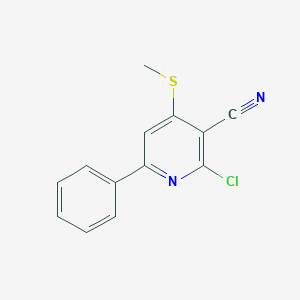
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a long polyether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves the reaction of a polyether chain with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Aplicaciones Científicas De Investigación
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenoxyacetic Acid: Shares the nitrophenoxy group but has a different backbone structure.
3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one: Another compound with a nitrophenoxy group but with a different core structure.
Uniqueness
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other nitrophenoxy-containing compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
92670-57-0 |
|---|---|
Fórmula molecular |
C23H39NO11 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C23H39NO11/c1-27-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-17-33-18-19-34-20-21-35-23-5-3-2-4-22(23)24(25)26/h2-5H,6-21H2,1H3 |
Clave InChI |
NCRWQWUHIZVCQH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)



![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)


![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
